![molecular formula C9H6N4O B15345460 3-Amino-2-quinoxalinecarbonitrile, 1-oxide CAS No. 500889-07-6](/img/structure/B15345460.png)
3-Amino-2-quinoxalinecarbonitrile, 1-oxide
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Overview
Description
3-Amino-2-quinoxalinecarbonitrile, 1-oxide is a heterocyclic compound with the molecular formula C9H6N4O2. It is a derivative of quinoxaline, characterized by the presence of an amino group at the 3-position, a cyano group at the 2-position, and an oxide group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-quinoxalinecarbonitrile, 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with diethyl oxalate to form quinoxaline-2,3-dione, which is then treated with hydroxylamine to introduce the 1-oxide group. Subsequent reaction with cyanogen bromide introduces the cyano group at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-quinoxalinecarbonitrile, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group or remove it entirely.
Substitution: The amino and cyano groups can participate in substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
It appears that the specific compound "3-Amino-2-quinoxalinecarbonitrile, 1-oxide" is not extensively documented in the provided search results. However, the search results do provide information on related compounds such as 3-Aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives and Tirapazamine, which is a 3-amino-1,2,4-benzotriazine 1,4-di-N-oxide . Information on these related compounds may provide some insight.
3-Aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide Derivatives
A series of 3-aryl-2-quinoxaline-carbonitrile 1,4-di-N-oxide derivatives have been designed, synthesized, and evaluated for cytotoxic activity under hypoxic and normoxic conditions .
- One compound, 9h , exhibited significant cytotoxic activity against several cancer cell lines (BEL-7402, HepG2, HL-60, NCI-H460, HCT-116, and CHP126) in hypoxia, with IC50 values ranging from 0.31 to 3.16 μM. Preliminary mechanism study revealed that 9h induced apoptosis in a caspase-dependent pathway .
- 3-Arylquinoxaline-2-carbonitrile 1,4-di-N-oxides have been explored for activities against neglected diseases like malaria and tuberculosis . Quantitative structure-activity relationships were established using activity results from the reference literature, with the aim of broadening knowledge regarding drug resistance to these illnesses through in silico models .
- The synthesis of 3-Aryl-2-quinoxalinecarbonitrile-1,4-di-N-oxide derivatives involved reacting benzoylacetonitrile with benzofuroxan in ethanol with potassium carbonate as a catalyst .
Tirapazamine
Tirapazamine, a heterocyclic N-oxide, specifically 3-amino-1,2,4-benzotriazine 1,4-dioxide, has demonstrated promising antitumor activity in preclinical studies . It is currently undergoing phase II and III clinical trials as an antitumor agent .
Mechanism of Action
The mechanism of action of 3-Amino-2-quinoxalinecarbonitrile, 1-oxide involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, causing damage and inhibiting replication. It also generates reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. These mechanisms contribute to its antimicrobial and antitumor activities .
Comparison with Similar Compounds
Similar Compounds
3-Aminoquinoxaline-2-carbonitrile: Lacks the oxide group, resulting in different chemical properties and biological activities.
Quinoxaline-2-carbonitrile, 1-oxide: Lacks the amino group, affecting its reactivity and applications.
3-Aminoquinoxaline-2-carbonitrile, 1,4-dioxide: Contains an additional oxide group, which can enhance its biological activities
Uniqueness
3-Amino-2-quinoxalinecarbonitrile, 1-oxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activities.
Biological Activity
3-Amino-2-quinoxalinecarbonitrile, 1-oxide is a heterocyclic compound with significant biological activity, particularly in the field of oncology. Its unique structural features and mechanisms of action make it a promising candidate for cancer therapy, especially in targeting hypoxic tumor environments.
Chemical Structure and Properties
The molecular formula of this compound is C_9H_7N_3O, with a molecular weight of approximately 186.17 g/mol. The compound is characterized by:
- Amino group at the 3-position
- Carbonitrile group at the 2-position
- Quinoxaline ring system
This structure contributes to its reactivity and biological properties, particularly under hypoxic conditions where it exhibits selective cytotoxicity.
The primary mechanism through which this compound exerts its effects is via reductive activation . Under hypoxic conditions, the compound undergoes one-electron reduction mediated by enzymes such as NADPH:cytochrome P450 reductase. This process generates reactive intermediates that can selectively damage DNA in cancer cells, leading to apoptosis through caspase-dependent pathways .
Cytotoxicity Studies
Research has demonstrated that this compound exhibits potent cytotoxic effects against various human cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
SMMC-7721 (Hepatoma) | 0.31 |
K562 (Chronic Myeloid Leukemia) | 1.23 |
A549 (Non-Small Cell Lung Carcinoma) | 3.16 |
These values indicate significant potency, particularly in hepatoma cells, suggesting a strong potential for therapeutic application in treating solid tumors characterized by hypoxia.
Apoptosis Induction
Studies indicate that the compound induces apoptosis through a caspase-dependent mechanism. This characteristic is crucial for its therapeutic potential as it selectively targets cancer cells while sparing normal cells under normoxic conditions .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds known for their biological activities:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tirapazamine | C11H10N4O | Known hypoxia-selective DNA-damaging agent |
Quinoxaline | C8H6N2 | Basic structure without additional functional groups |
3-Aminoquinoxaline | C9H8N4 | Similar amino substitution but lacks carbonitrile |
6-Methylquinoxaline | C10H8N2 | Methyl substitution affecting biological activity |
The presence of both an amino group and a carbonitrile functional group in this compound enhances its reactivity and selectivity under hypoxic conditions compared to other compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Hypoxia-selective cytotoxicity : Research shows that the compound effectively targets hypoxic tumor cells, leading to DNA damage and cell death specifically in these environments .
- Electrochemical properties : A voltammetric study indicated that the electrochemical behavior of quinoxaline derivatives can provide insights into their reactivity and potential applications as anticancer agents .
- Antimycobacterial activity : While primarily studied for anticancer properties, derivatives of quinoxaline have also shown promise against Mycobacterium tuberculosis, indicating a broader spectrum of biological activity .
Properties
CAS No. |
500889-07-6 |
---|---|
Molecular Formula |
C9H6N4O |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
3-amino-1-oxidoquinoxalin-1-ium-2-carbonitrile |
InChI |
InChI=1S/C9H6N4O/c10-5-8-9(11)12-6-3-1-2-4-7(6)13(8)14/h1-4H,(H2,11,12) |
InChI Key |
HKJYMNNVHHEJGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=[N+]2[O-])C#N)N |
Origin of Product |
United States |
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